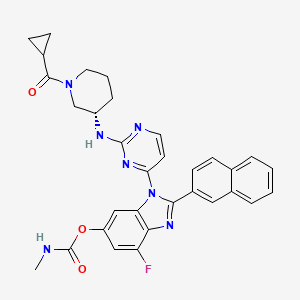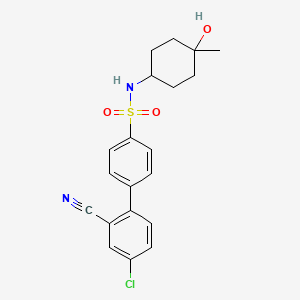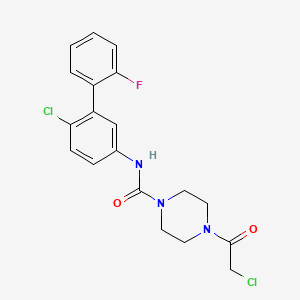
JNK3 inhibitor-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JNK3 inhibitor-8 is a highly selective and potent inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is primarily expressed in the brain and is involved in various cellular processes, including stress response, apoptosis, and neurodegeneration. The inhibition of JNK3 has shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-8 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps :
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Functional Groups: Various functional groups are introduced to enhance the selectivity and potency of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.
Final Coupling Reaction: The final step involves coupling the core structure with specific substituents to achieve the desired inhibitor.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using advanced purification techniques, and implementing quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
JNK3 inhibitor-8 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups to their reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often to enhance the inhibitor’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
Aplicaciones Científicas De Investigación
JNK3 inhibitor-8 has a wide range of scientific research applications, including:
Mecanismo De Acción
JNK3 inhibitor-8 exerts its effects by selectively binding to the active site of JNK3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including transcription factors such as c-Jun and activating transcription factor 2 (ATF-2). By blocking these pathways, this compound can reduce cellular stress responses, apoptosis, and neuroinflammation .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to JNK3 inhibitor-8, including:
JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with high selectivity.
Aminopyrazole Derivatives: Potent and isoform-selective JNK3 inhibitors with improved pharmacological properties.
Benzimidazole Derivatives: Neuroprotective JNK3 inhibitors with high selectivity and potency.
Uniqueness
This compound stands out due to its high selectivity for JNK3 over other isoforms and its potent neuroprotective effects. Its unique molecular scaffold and optimized pharmacokinetic properties make it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C32H30FN7O3 |
|---|---|
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-7-fluoro-2-naphthalen-2-ylbenzimidazol-5-yl] N-methylcarbamate |
InChI |
InChI=1S/C32H30FN7O3/c1-34-32(42)43-24-16-25(33)28-26(17-24)40(29(38-28)22-11-8-19-5-2-3-6-21(19)15-22)27-12-13-35-31(37-27)36-23-7-4-14-39(18-23)30(41)20-9-10-20/h2-3,5-6,8,11-13,15-17,20,23H,4,7,9-10,14,18H2,1H3,(H,34,42)(H,35,36,37)/t23-/m0/s1 |
Clave InChI |
CWLAIOPWFOOJHQ-QHCPKHFHSA-N |
SMILES isomérico |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)N[C@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
SMILES canónico |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)



![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)






